molecular formula C22H29N3O2 B5123054 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B5123054
M. Wt: 367.5 g/mol
InChI Key: YGDDFOFIOSMJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate acylating agents under controlled conditions. One of the synthetic routes includes the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane catalyzed by Yb(OTf)3 in acetonitrile to form key intermediates . Industrial production methods may involve optimization of solvent systems and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like acetonitrile and catalysts such as Yb(OTf)3. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to alpha1-adrenergic receptors, which are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The binding of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[2-(propan-2-yl)phenyl]acetamide to these receptors inhibits their activity, leading to relaxation of smooth muscles and subsequent therapeutic effects .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-17(2)18-8-4-5-9-19(18)23-22(26)16-24-12-14-25(15-13-24)20-10-6-7-11-21(20)27-3/h4-11,17H,12-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDDFOFIOSMJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.